molecular formula C22H26N2O5S B11352764 N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11352764
M. Wt: 430.5 g/mol
InChI Key: IMXSFKGZKZYAEF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole structure.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzodioxole intermediate.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final product is obtained by coupling the intermediate with the appropriate carboxamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the methanesulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinone derivatives, while reduction of the methanesulfonyl group can produce sulfides or thiols.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its overall structure and functional groups.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another compound with the benzodioxole ring, but with different substituents.

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: Similar in structure but with variations in the amide and benzene ring substituents.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a benzodioxole ring, a piperidine ring, and a methanesulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H26N2O5S/c1-16-2-4-17(5-3-16)14-30(26,27)24-10-8-19(9-11-24)22(25)23-13-18-6-7-20-21(12-18)29-15-28-20/h2-7,12,19H,8-11,13-15H2,1H3,(H,23,25)

InChI Key

IMXSFKGZKZYAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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